3-MPA is an important intermediate in the organic sulfur cycle within natural environments []. It is generated during the degradation of sulfur-containing amino acids like methionine and from the demethylation of dimethylsulfoniopropionate (DMSP) []. Analyzing 3-MPA in environmental samples helps researchers understand the sulfur cycle and its role in various ecosystems [, ]. However, its high reactivity makes direct detection challenging. Researchers have developed sensitive methods like High-Performance Liquid Chromatography (HPLC) with derivatization techniques to accurately quantify 3-MPA in environmental matrices [].
3-MPA serves as a versatile capping agent for various nanoparticles due to the presence of both thiol and carboxylic acid groups []. The thiol group can bind strongly to the metal surface of nanoparticles, while the carboxylic acid group provides control over surface properties like hydrophilicity and can be further functionalized for specific applications []. Researchers use 3-MPA to modify the surface of different nanomaterials, including:
While the above applications are prominent, research on 3-MPA extends to other areas like:
3-Mercaptopropionic acid is an organic compound with the molecular formula C₃H₆O₂S and a molecular weight of approximately 106.14 g/mol. It is classified as a thiol, characterized by the presence of a sulfhydryl (-SH) group attached to a propionic acid backbone. The compound is also known by several other names, including β-mercaptopropionic acid and 3-thiopropionic acid. Its structure consists of a three-carbon chain with a carboxylic acid group at one end and a thiol group at the other, making it a versatile molecule in various
3-MPA acts as a competitive inhibitor of glutamate decarboxylase, an enzyme crucial for the production of the neurotransmitter GABA in the brain []. By inhibiting this enzyme, 3-MPA disrupts the normal functioning of the nervous system, leading to convulsions []. This mechanism makes 3-MPA a valuable research tool for studying neurological disorders.
3-MPA is a hazardous compound and should be handled with appropriate precautions. It is:
3-Mercaptopropionic acid exhibits significant biological activity, particularly in relation to its role as a thiol compound. It has been studied for its potential effects on mitochondrial metabolism and its ability to influence various biochemical pathways. For instance, it has been shown to impact the metabolism of sulfur-containing compounds in mitochondria, indicating its relevance in cellular processes involving redox reactions . Furthermore, its ability to form thioesters makes it valuable in biochemical applications involving protein synthesis and modification.
The synthesis of 3-mercaptopropionic acid can be achieved through several methods:
3-Mercaptopropionic acid has diverse applications across multiple fields:
Studies have shown that 3-mercaptopropionic acid interacts with various biological molecules, significantly influencing peptide chemistry. For instance, it has been demonstrated that peptides containing specific junctions (like glycine-cysteine) react favorably with 3-mercaptopropionic acid to form thioesters under mild conditions. This property highlights its utility in synthetic biology and protein engineering .
Several compounds share structural similarities with 3-mercaptopropionic acid. Below is a comparison highlighting their unique features:
Compound | Structure | Unique Features |
---|---|---|
Cysteine | Contains an amino group | Naturally occurring amino acid; important for protein structure |
Homocysteine | Similar backbone; sulfur atom | Associated with cardiovascular diseases |
Mercaptoacetic Acid | Shorter carbon chain | Used in chelation therapy and as a reducing agent |
Thioglycolic Acid | Similar functional groups | Commonly used in cosmetics and hair treatments |
While all these compounds possess thiol groups, 3-mercaptopropionic acid's unique three-carbon structure allows it to participate in specific bio
3-Mercaptopropionic acid exists as a colorless oil at room temperature, presenting as a clear liquid with characteristic physical properties [1] [2]. The compound exhibits a colorless to pale yellow appearance when pure, though commercial samples may display slight coloration due to trace impurities [21]. Under standard atmospheric conditions, 3-mercaptopropionic acid maintains its liquid state at 20°C, distinguishing it from many other carboxylic acids that exist as solids under similar conditions [9].
The compound possesses a distinctive strong and acrid odor characteristic of sulfur-containing compounds, specifically described as having a sulfide-like olfactory profile [3]. This pungent odor is attributed to the presence of the thiol functional group, which imparts the characteristic smell associated with mercaptan compounds [6]. The odor has been further characterized as sulfurous and roasted in nature, making it readily identifiable even at low concentrations [21].
The melting point of 3-mercaptopropionic acid has been consistently reported across multiple sources as ranging from 15 to 18°C under standard atmospheric pressure [1] [5] [6]. More precise measurements indicate a melting point of 17°C, with some sources reporting a narrow range of 17-19°C [9] [5]. This relatively low melting point contributes to the compound's liquid state at room temperature and reflects the molecular structure's influence on intermolecular forces.
The boiling point demonstrates significant pressure dependence, as is characteristic of organic compounds with moderate molecular weights. Under reduced pressure conditions of 15 mmHg, 3-mercaptopropionic acid boils at 110-111°C [1] [5] [6]. At 13 mmHg pressure, the boiling point is reported as 116°C [9]. Under standard atmospheric pressure (760 mmHg), the compound undergoes decomposition before reaching its normal boiling point, with decomposition occurring around 185°C [19]. This thermal instability at elevated temperatures is attributed to the reactivity of both the carboxyl and thiol functional groups under high-temperature conditions.
The density of 3-mercaptopropionic acid at 25°C is consistently reported as 1.218 g/mL across multiple authoritative sources [1] [6] [8]. This density value represents measurements taken under standard conditions and reflects the compound's molecular composition and intermolecular interactions. Some sources report slight variations, with values ranging from 1.218 to 1.226 g/mL at 20°C, indicating minor measurement variations or temperature effects [5] [21].
Property | Value | Temperature (°C) | Pressure | Source |
---|---|---|---|---|
Melting Point | 15-18°C | - | 1 atm | Multiple [1] [5] [6] |
Boiling Point | 110-111°C | - | 15 mmHg | Multiple [1] [5] [6] |
Boiling Point | 116°C | - | 13 mmHg | TCI [9] |
Density | 1.218 g/mL | 25 | 1 atm | Multiple [1] [6] [8] |
Specific Gravity | 1.22 | 20 | 1 atm | Multiple [9] [20] |
Infrared spectroscopy of 3-mercaptopropionic acid reveals several characteristic absorption bands corresponding to its functional groups. The compound exhibits a broad absorption envelope extending from 3500 to 2500 cm⁻¹, which is attributed to the hydrogen-bonded carboxylic acid hydroxyl group [32] [35]. This broad absorption is characteristic of carboxylic acids and results from extensive intermolecular hydrogen bonding between carboxyl groups.
The thiol group produces a weak but diagnostic absorption band around 2550-2570 cm⁻¹, corresponding to the sulfur-hydrogen stretching vibration [30] [31] [34]. This band is typically weak in intensity due to the low dipole moment change associated with the sulfur-hydrogen bond stretching [30]. The presence of this band serves as a definitive identifier for the thiol functional group in the molecule.
The carbonyl stretching vibration appears as a strong absorption band at approximately 1710 cm⁻¹, which is characteristic of carboxylic acid carbonyl groups [32] [35]. This frequency is lower than that observed for isolated carbonyl groups due to hydrogen bonding effects in carboxylic acids. Additional characteristic bands include carbon-hydrogen stretching vibrations around 2970-2929 cm⁻¹ and carbon-oxygen stretching at approximately 1230 cm⁻¹ [26] [35].
Fourier Transform Infrared studies have confirmed the presence of carboxyl groups through characteristic absorption bands at 1569 cm⁻¹ for carbon-oxygen stretching and 1141 cm⁻¹ for carbon-oxygen bond vibrations [26]. The disappearance of the sulfur-hydrogen stretching band at 2574 cm⁻¹ upon surface adsorption has been used to confirm thiol-metal interactions in surface chemistry applications [26].
The ultraviolet-visible absorption characteristics of 3-mercaptopropionic acid are influenced by both its carboxylic acid and thiol functional groups. Carboxylic acids typically exhibit weak absorption bands at wavelengths between 200-215 nm due to n→π* electronic transitions [32]. The compound shows absorption characteristics with a cut-off wavelength at 270 nm, indicating transparency in the visible region and limited absorption in the near-ultraviolet range [6].
In quantum dot applications, 3-mercaptopropionic acid-capped semiconductor nanoparticles have demonstrated specific absorption and emission properties. Studies of cadmium selenide-cadmium sulfide quantum dots capped with 3-mercaptopropionic acid show fluorescence spectra with maximal intensity at 495 nm [24]. The ligand-to-metal charge transfer band for iron complexes with 3-mercaptopropionic acid exhibits absorption maxima at 584 nm with a molar extinction coefficient of 2970 ± 300 cm⁻¹ M⁻¹ [25].
The ultraviolet absorption profile of thiol compounds, including 3-mercaptopropionic acid, shows characteristic absorption around 254-260 nm when in their reduced form [33]. Upon oxidation, significant changes occur in the absorption spectrum, with increased absorption starting from 320 nm and loss of the characteristic peak around 254 nm [33]. These spectroscopic changes serve as indicators of the oxidation state of the thiol group.
3-Mercaptopropionic acid exhibits amphoteric behavior due to the presence of both carboxylic acid and thiol functional groups, each capable of proton donation. The compound demonstrates typical carboxylic acid behavior in aqueous solution, with the carboxyl group readily dissociating to release a proton. The pH of a 120 g/L aqueous solution at 20°C is approximately 2, indicating strong acidic character [6] [20].
The dual acidic nature of the molecule results from two distinct ionizable protons: one from the carboxyl group and another from the thiol group. The carboxyl group exhibits typical organic acid behavior with relatively strong acidity, while the thiol group demonstrates weaker acidic properties characteristic of sulfur-hydrogen bonds. This dual functionality enables the compound to participate in various acid-base equilibria depending on solution pH conditions.
In aqueous solutions, 3-mercaptopropionic acid can exist in multiple protonation states. At low pH values, both functional groups remain protonated. As pH increases, the carboxyl group deprotonates first due to its lower pKa value, followed by deprotonation of the thiol group at higher pH values. This sequential deprotonation behavior is characteristic of diprotic acids and influences the compound's chemical behavior in different pH environments.
The dissociation constants of 3-mercaptopropionic acid have been determined through various analytical methods. The carboxyl group exhibits a pKa value of approximately 4.27-4.34 at 25°C, which is consistent with typical aliphatic carboxylic acids [19] [24]. This value reflects the moderate acidity of the carboxyl functionality and its tendency to donate a proton in aqueous solution.
The thiol group demonstrates significantly weaker acidic character with a pKa value ranging from 10.3 to 10.84 at 25°C [6] [17] [19]. The most precisely reported value for the thiol group dissociation is pK₂ = 10.84 at 25°C [6]. This higher pKa value indicates that the thiol group requires more alkaline conditions for deprotonation compared to the carboxyl group.
The difference in pKa values between the two functional groups (approximately 6-7 pKa units) enables selective deprotonation under appropriate pH conditions. At physiological pH (~7.4), the carboxyl group exists predominantly in its deprotonated form while the thiol group remains largely protonated. This pH-dependent speciation influences the compound's reactivity and biological interactions.
Functional Group | pKa Value | Temperature (°C) | Method | Source |
---|---|---|---|---|
Carboxyl (-COOH) | 4.27 | 25 | Titration | Foruchem [19] |
Carboxyl (-COOH) | 4.34 | 25 | Spectroscopic | ACS [24] |
Thiol (-SH) | 10.3 | 25 | Enzymatic assay | PubMed [17] |
Thiol (-SH) | 10.44 | 25 | Titration | Foruchem [19] |
Thiol (-SH) | 10.84 | 25 | Literature | ChemicalBook [6] |
The thiol functional group in 3-mercaptopropionic acid exhibits high reactivity characteristic of sulfur-containing compounds. The thiol group readily participates in oxidation reactions, forming disulfide bonds with other thiol-containing molecules or metal-sulfur coordination complexes with various metal ions [23]. This reactivity is attributed to the relatively weak sulfur-hydrogen bond and the nucleophilic character of the sulfur atom.
Metal coordination represents a significant aspect of thiol reactivity, with 3-mercaptopropionic acid demonstrating strong affinity for gold surfaces through thiol-metal bonding [2] [23]. The compound readily forms self-assembled monolayers on gold surfaces, with the sulfur atom coordinating directly to gold atoms while the carboxyl group remains available for further chemical interactions [16]. This dual functionality makes it valuable for surface modification applications.
The thiol group also participates in addition reactions with unsaturated compounds. Studies have demonstrated quantitative addition of the thiol group to strained cyclic compounds such as bicyclopropylidene, proceeding through a non-radical mechanism due to the high reactivity of the strained double bond system [22]. The reaction occurs readily at room temperature in organic solvents, highlighting the nucleophilic character of the thiol sulfur atom.
Enzymatic interactions represent another important aspect of thiol reactivity. The compound serves as a competitive inhibitor of glutamate decarboxylase, demonstrating higher potency and faster onset compared to related compounds [2]. This biological activity results from the thiol group's ability to interact with enzyme active sites through coordination with metal centers or formation of mixed disulfide bonds with cysteine residues.
3-Mercaptopropionic acid demonstrates excellent solubility in water, with complete miscibility reported by several sources [9] [18]. Quantitative measurements indicate a water solubility of 600 g/L at 20°C, corresponding to approximately 5.7 M concentration [19]. This high aqueous solubility results from the compound's ability to form hydrogen bonds with water molecules through both its carboxyl and thiol functional groups.
The solubility characteristics are pH-dependent due to the compound's acid-base properties. At lower pH values, the molecule exists predominantly in its neutral form, while at higher pH values, deprotonation of the carboxyl group and eventually the thiol group increases ionic character and enhances water solubility [18]. The formation of ionic species at elevated pH values contributes to increased solubility through enhanced water-ion interactions.
Temperature effects on aqueous solubility follow typical patterns for organic compounds, with increased solubility observed at higher temperatures. The compound's hygroscopic nature contributes to its water compatibility, as it readily absorbs moisture from the atmosphere [23]. This property necessitates careful storage conditions to maintain compound integrity and prevent dilution through atmospheric water absorption.
The solubility profile of 3-mercaptopropionic acid in organic solvents reflects its amphiphilic nature, with variable solubility depending on solvent polarity and hydrogen bonding capability. The compound demonstrates good solubility in polar protic solvents such as ethanol and methanol, which can participate in hydrogen bonding interactions with both functional groups [21] [23].
Solubility in ethanol is well-documented, with the compound showing complete compatibility in ethanol solutions [9] [21]. Methanol also serves as an effective solvent, though solubility may be somewhat lower than in ethanol due to differences in hydrogen bonding patterns [6] [23]. These alcohol solvents provide favorable environments for both the polar carboxyl group and the thiol functionality.
Moderately polar organic solvents such as diethyl ether and benzene also dissolve 3-mercaptopropionic acid effectively [9] [21]. The compound shows solubility in diethyl ether, which can participate in weak hydrogen bonding interactions with the compound's functional groups [21]. Benzene solubility indicates compatibility with aromatic systems, potentially through pi-system interactions or dipole-induced dipole forces [9].
Chloroform represents a solvent with limited compatibility, showing only slight solubility for 3-mercaptopropionic acid [6]. This reduced solubility reflects the poor hydrogen bonding capability of chloroform and its limited ability to stabilize the compound's polar functional groups. The general trend indicates greater solubility in polar organic solvents compared to non-polar systems, consistent with the compound's hydrogen bonding capabilities and dipolar character [18].
Solvent Category | Specific Solvent | Solubility | Source |
---|---|---|---|
Aqueous | Water | 600 g/L (20°C) / Completely miscible | Foruchem [19] / TCI [9] |
Polar Protic | Ethanol | Soluble | Multiple [9] [21] [23] |
Polar Protic | Methanol | Slightly soluble to soluble | ChemicalBook [6] / Fengchen [23] |
Moderately Polar | Diethyl ether | Soluble | Parchem [21] |
Aromatic | Benzene | Soluble | TCI [9] |
Halogenated | Chloroform | Slightly soluble | ChemicalBook [6] |
Corrosive;Acute Toxic;Irritant